molecular formula C20H20FN3OS B2532793 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899913-87-2

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2532793
CAS RN: 899913-87-2
M. Wt: 369.46
InChI Key: RDYQZJMAWJUJCN-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and belongs to the class of imidazole-based compounds.

Scientific Research Applications

Pharmacological Potential

Compounds with imidazole scaffolds, such as the one , are known for their pharmacological potential. For instance, imidazole derivatives have been extensively studied for their selective inhibition properties in various kinase-related pathways, suggesting potential therapeutic applications in inflammation and cancer treatment (Scior et al., 2011). Moreover, the presence of a fluorophenyl group might indicate the compound's affinity towards certain biological targets, enhancing its pharmacological relevance.

Medicinal Chemistry and Drug Design

The structural features of "2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide" make it a candidate for medicinal chemistry applications. Compounds with both imidazole and acetamide groups have been explored for their antitumor activities, with some advancing to preclinical testing stages (Iradyan et al., 2009). This suggests that the compound may have potential applications in the development of new antitumor drugs.

Organic Synthesis and Chemical Properties

The chemical structure indicates potential for complex organic synthesis processes, involving reactions typical for imidazole and acetamide groups. Studies on similar compounds have focused on their synthesis methodologies, yielding insights into novel chemical reactions and the properties of resulting compounds (Dar & Shamsuzzaman, 2015).

Biological Effects and Toxicology

Research on acetamide derivatives, including toxicity and biological effects, provides foundational knowledge that may be relevant to understanding the safety profile and biological interactions of the compound (Kennedy, 2001). Such information is crucial for drug development processes, ensuring the safety and efficacy of new therapeutic agents.

properties

IUPAC Name

2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-13-4-6-14(7-5-13)18-19(24-20(2,3)23-18)26-12-17(25)22-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYQZJMAWJUJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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